Structural Differentiation: 2-Methyl Position on Benzamide vs. Unsubstituted Benzamide Core
The target compound possesses a distinct 2-methyl substituent on the benzamide ring. The nearest commercially available analog without this methyl group is N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide. In a structurally analogous series of benzamide-based SARS-CoV PLpro inhibitors, the introduction of a 2-methyl group (compound 'lead') conferred an enzyme IC50 of 8.7 ± 0.7 μM, whereas the unsubstituted benzamide analog is not present in the data, but the 4-methyl analog showed a significantly weaker IC50 of 29.1 ± 3.8 μM, highlighting the non-linear and critical impact of this substitution [1].
| Evidence Dimension | Positional substitution effect on target enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2-methyl-substitution present (exact IC50 for specific target unknown) |
| Comparator Or Baseline | Unsubstituted benzamide (N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, CAS not found) and 4-methyl analog in related series (IC50 = 29.1 ± 3.8 μM) |
| Quantified Difference | In related series, 2-methyl leads to a >3-fold improvement over 4-methyl; impact of full removal of methyl group is predicted to be substantial but is unquantified for this exact scaffold. |
| Conditions | SARS-CoV PLpro enzyme inhibition assay, Journal of Medicinal Chemistry, 2009 [1]. |
Why This Matters
This demonstrates that the exact position of a simple methyl group can cause a measurable, multi-fold change in biological activity, making unverified substitution a significant procurement risk.
- [1] Kaeppler, U., et al. Structure-Based Design, Synthesis, and Biological Evaluation of a Series of Novel and Reversible Inhibitors for the Severe Acute Respiratory Syndrome-Coronavirus Papain-Like Protease. J Med Chem. 2009 Aug 27;52(16):5228–5240. Table 1. View Source
